molecular formula C15H11NO2S3 B11695636 (5Z)-3-(4-methoxyphenyl)-5-(thiophen-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(4-methoxyphenyl)-5-(thiophen-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11695636
M. Wt: 333.5 g/mol
InChI Key: JASIZNHLIZSZFS-JYRVWZFOSA-N
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Description

(5Z)-3-(4-METHOXYPHENYL)-2-SULFANYLIDENE-5-[(THIOPHEN-3-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the thiazolidinone family This compound is characterized by its unique structure, which includes a thiazolidinone ring, a methoxyphenyl group, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-3-(4-METHOXYPHENYL)-2-SULFANYLIDENE-5-[(THIOPHEN-3-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with thiophene-3-carbaldehyde in the presence of a base, followed by cyclization with a thioamide derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography. The choice of reagents and conditions would be tailored to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions: (5Z)-3-(4-METHOXYPHENYL)-2-SULFANYLIDENE-5-[(THIOPHEN-3-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thioether.

    Substitution: The methoxy group and thiophene moiety can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: The compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine: In medicinal chemistry, (5Z)-3-(4-METHOXYPHENYL)-2-SULFANYLIDENE-5-[(THIOPHEN-3-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers are exploring its interactions with biological targets to develop new therapeutic agents.

Industry: The compound’s properties make it a candidate for use in materials science, particularly in the development of new polymers and advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (5Z)-3-(4-METHOXYPHENYL)-2-SULFANYLIDENE-5-[(THIOPHEN-3-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The compound’s sulfur-containing groups can form covalent bonds with biological targets, leading to changes in their function. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone ring structure.

    Methoxyphenyl Derivatives: Compounds containing the methoxyphenyl group.

    Thiophene Derivatives: Compounds with a thiophene moiety.

Uniqueness: What sets (5Z)-3-(4-METHOXYPHENYL)-2-SULFANYLIDENE-5-[(THIOPHEN-3-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE apart is its combination of these structural features, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential biological activities make it a compound of significant interest in various fields of research.

Properties

Molecular Formula

C15H11NO2S3

Molecular Weight

333.5 g/mol

IUPAC Name

(5Z)-3-(4-methoxyphenyl)-2-sulfanylidene-5-(thiophen-3-ylmethylidene)-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H11NO2S3/c1-18-12-4-2-11(3-5-12)16-14(17)13(21-15(16)19)8-10-6-7-20-9-10/h2-9H,1H3/b13-8-

InChI Key

JASIZNHLIZSZFS-JYRVWZFOSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CSC=C3)/SC2=S

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CSC=C3)SC2=S

Origin of Product

United States

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